molecular formula C18H24O4 B1616269 2-Propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene CAS No. 25586-20-3

2-Propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene

Cat. No. B1616269
CAS RN: 25586-20-3
M. Wt: 304.4 g/mol
InChI Key: IYCOKCJDXXJIIM-UHFFFAOYSA-N
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Patent
US05936008

Procedure details

A styrene/butyl acrylate/acrylic acid latex emulsion is prepared according to the process described in U.S. Pat. No. 5,418,108. In particular, a polymer latex is prepared by the emulsion polymerization of styrene, butyl acrylate and acrylic acid (82/18/2 parts) in a nonionic/anionic surfactant solution as follows. In a reaction vessel are mixed 352 grams of styrene, 48 grams of butyl acrylate, 8 grams of acrylic acid, and 12 grams of dodecanethiol. To the reaction vessel is added 600 milliliters of deionized water in which 9 grams of sodium dodecyl benzene sulfonate anionic surfactant (NEOGEN R™, which contains 60% of active component), 8.6 grams of polyoxyethylene nonyl phenyl ether nonionic surfactant (ANTAROX 8971™, which contains 70% of active component), and 4 grams of ammonium persulfate initiator are dissolved. The resulting emulsion is then polymerized at 70° C. for 8 hours. The resulting latex contains 40% by weight of solids.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polyoxyethylene nonyl phenyl ether
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
352 g
Type
reactant
Reaction Step Three
Quantity
48 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13]CCCC)(=[O:12])[CH:10]=[CH2:11].C(O)(=O)C=C.C(S)CCCCCCCCCCC.C1(S(OCCCCCCCCCCCC)(=O)=O)C=CC=CC=1.[Na].CCCCCCCCCCCCC1C=CC(S([O-])(=O)=O)=CC=1.CCCCCCCCCCCCC1C=CC=C(S([O-])(=O)=O)C=1.CCCCCCCCCCCCC1C(S([O-])(=O)=O)=CC=CC=1.[Na+].[Na+].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[OH2:140]>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:6][CH2:7][CH2:8][CH3:3])(=[O:12])[CH:10]=[CH2:11].[C:3]([OH:12])(=[O:140])[CH:2]=[CH2:1] |f:4.5,6.7.8.9.10.11,12.13.14,16.17.18,^1:57|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OCCCCCCCCCCCC.[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Name
polyoxyethylene nonyl phenyl ether
Quantity
8.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)OCCCCCCCCC.O(CC[*:2])[*:1]
Name
Quantity
4 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
352 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
48 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
8 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
are dissolved
CUSTOM
Type
CUSTOM
Details
The resulting emulsion is then polymerized at 70° C. for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.